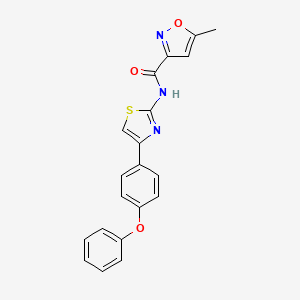

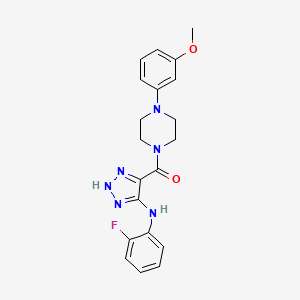

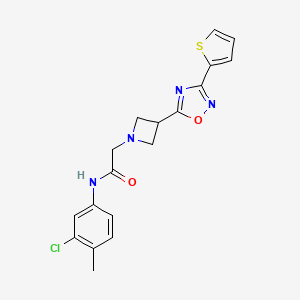

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in treating various diseases. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Isoxazole and Thiazole Derivatives in Medicinal Chemistry

Isoxazole and thiazole derivatives are extensively studied for their potential medicinal applications, including their role as antimicrobial and antitumor agents. For instance, derivatives of isoxazole have been synthesized and evaluated for their inhibition of human and rat dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, highlighting their potential as immunosuppressive agents (Knecht & Löffler, 1998). Additionally, research on 5-aminoisoxazole-4-carboxamide derivatives demonstrates their potential in inhibiting carbonic anhydrase II and VII, enzymes involved in various physiological processes, indicating their utility in developing treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Applications in Cancer Research

Compounds with thiazole and isoxazole moieties have been explored for their cytotoxic activities against various cancer cell lines. For example, new pyrazolo[1,5-a]pyrimidine derivatives were screened for their in vitro cytotoxic activity, illustrating the role of such compounds in developing anticancer therapies (Hassan et al., 2014). Moreover, novel benzodifuranyl derivatives, including thiazolopyrimidines, have shown significant anti-inflammatory and analgesic properties, which could be beneficial in treating cancer-related symptoms (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Research

The exploration of isoxazole and thiazole derivatives also extends to antimicrobial and antiviral activities. Synthesis and evaluation of these compounds have led to the identification of molecules with strong antimicrobial properties, offering potential for the development of new antibiotics (Yu et al., 2009). Additionally, urea and thiourea derivatives of piperazine doped with febuxostat showed promising anti-Tobacco mosaic virus (TMV) and antimicrobial activities, underscoring the utility of these compounds in plant protection and infection control (Reddy et al., 2013).

Wirkmechanismus

Target of Action

The compound, also known as Famoxadone , primarily targets a broad range of plant pathogens . It is a fungicide that inhibits the mitochondrial respiratory chain at complex III , which plays a crucial role in cellular respiration and energy production.

Mode of Action

Famoxadone interacts with its targets by inhibiting the mitochondrial respiratory chain at complex III . This inhibition results in a decreased production of cellular ATP , the primary energy currency of the cell. In studies with Phytophthora infestans, a plant pathogen, the application of famoxadone caused the cessation of oxygen consumption and motility within seconds, followed by the disintegration of the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain, specifically at complex III . This complex is a critical component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of ATP. By inhibiting complex III, famoxadone disrupts this process, leading to a decrease in ATP production .

Result of Action

The primary result of the compound’s action is the inhibition of the mitochondrial respiratory chain at complex III, leading to decreased ATP production . This disruption of energy production can lead to the death of the targeted cells, as seen in studies with Phytophthora infestans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting it has good environmental stability. The risk of resistance to famoxadone-based mixtures is considered “very low” but still present . Therefore, the use of this compound should be carefully managed to prevent the development of resistance.

Eigenschaften

IUPAC Name |

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-13-11-17(23-26-13)19(24)22-20-21-18(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEQUMXLGYYEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)

![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)